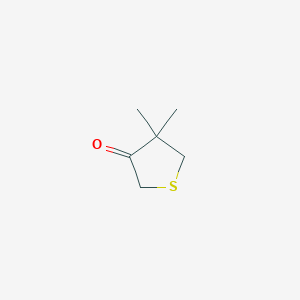![molecular formula C6H12ClNO B6250455 [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride CAS No. 185561-91-5](/img/no-structure.png)
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride, also known as ABH, is a chiral cyclic alcohol derivative of azabicyclohexane. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. ABH is widely used in the synthesis of a variety of compounds, including chiral amines, esters, and amides. ABH is also used in the synthesis of polymers, polysaccharides, and cyclic peptides.
科学的研究の応用
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has been used in a variety of scientific research applications, such as in the synthesis of chiral amines, esters, and amides. It has also been used in the synthesis of polymers, polysaccharides, and cyclic peptides. [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has been used to synthesize a variety of compounds, including chiral alcohols, amines, and esters. [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has also been used in the synthesis of polymers, polysaccharides, and cyclic peptides. Additionally, [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
The mechanism of action of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride involves the ring-opening reaction of 1-azabicyclohexane and methanol in the presence of a Lewis acid catalyst. The reaction proceeds through a series of steps, including the formation of a cyclic intermediate, the migration of a proton, and the formation of the desired product. The reaction is typically conducted at temperatures between 0-100°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride are largely unknown. However, [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has been used in the synthesis of numerous pharmaceuticals, agrochemicals, and other organic compounds, and it is possible that these compounds may have some biochemical and physiological effects. Additionally, [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has been used in the synthesis of polymers, polysaccharides, and cyclic peptides, and it is possible that these compounds may also have some biochemical and physiological effects.
実験室実験の利点と制限
The advantages of using [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride in laboratory experiments include its ease of synthesis and availability. Additionally, the reaction of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride is typically conducted in a variety of solvents, such as dichloromethane, acetonitrile, or ethyl acetate, and it is typically conducted at temperatures between 0-100°C. The main limitation of using [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride in laboratory experiments is that the biochemical and physiological effects of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride are largely unknown.
将来の方向性
For research on [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride include further investigation into the biochemical and physiological effects of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride and its derivatives. Additionally, further research could be conducted into the application of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be conducted into the synthesis of polymers, polysaccharides, and cyclic peptides using [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride. Finally, further research could be conducted into the development of new, more efficient methods for the synthesis of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride.
合成法
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride can be synthesized from the reaction of 1-azabicyclohexane and methanol in the presence of a Lewis acid catalyst. The reaction proceeds through a ring-opening reaction to form the cyclic alcohol derivative. The reaction can be conducted in a variety of solvents, such as dichloromethane, acetonitrile, or ethyl acetate. The reaction is typically conducted at temperatures between 0-100°C.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-azabicyclo[3.1.0]hexane", "Formaldehyde", "Hydrogen chloride gas", "Sodium borohydride", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Preparation of 3-azabicyclo[3.1.0]hexan-6-one by reacting 3-azabicyclo[3.1.0]hexane with formaldehyde in the presence of hydrogen chloride gas.", "Step 2: Reduction of 3-azabicyclo[3.1.0]hexan-6-one to [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol using sodium borohydride as a reducing agent in methanol.", "Step 3: Quaternization of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol with hydrochloric acid in diethyl ether to obtain [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with diethyl ether.", "Step 5: Drying and purification of the product by recrystallization from ethanol." ] } | |
CAS番号 |
185561-91-5 |
製品名 |
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride |
分子式 |
C6H12ClNO |
分子量 |
149.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



